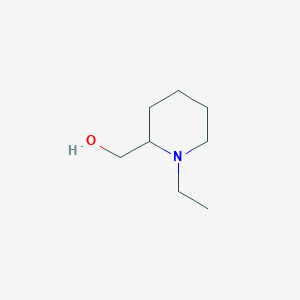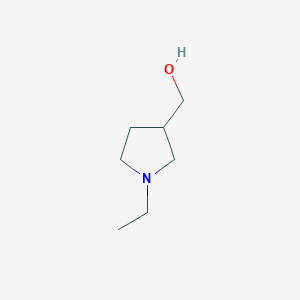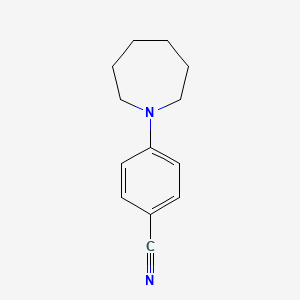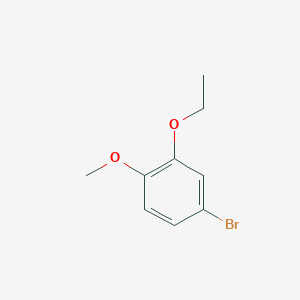
4-溴-2-乙氧基-1-甲氧基苯
描述
4-Bromo-2-ethoxy-1-methoxybenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
4-Bromo-2-ethoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
Target of Action
The primary target of 4-Bromo-2-ethoxy-1-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction is a key pathway affected by this compound . This reaction involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The molecular and cellular effects of 4-Bromo-2-ethoxy-1-methoxybenzene’s action primarily involve the modification of the benzene ring structure . This can lead to the formation of new compounds with different properties and biological activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-ethoxy-1-methoxybenzene. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the concentration of the electrophile and the temperature of the reaction environment .
生化分析
Biochemical Properties
4-Bromo-2-ethoxy-1-methoxybenzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This compound can interact with enzymes that facilitate these reactions, such as cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds . The interactions between 4-Bromo-2-ethoxy-1-methoxybenzene and these enzymes can lead to the formation of reactive intermediates, which can further participate in biochemical pathways.
Cellular Effects
4-Bromo-2-ethoxy-1-methoxybenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of protein kinases, which play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis . Additionally, 4-Bromo-2-ethoxy-1-methoxybenzene can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-ethoxy-1-methoxybenzene involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways . Additionally, 4-Bromo-2-ethoxy-1-methoxybenzene can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-ethoxy-1-methoxybenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to 4-Bromo-2-ethoxy-1-methoxybenzene can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-ethoxy-1-methoxybenzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
4-Bromo-2-ethoxy-1-methoxybenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The metabolic flux of 4-Bromo-2-ethoxy-1-methoxybenzene can influence the levels of metabolites in the cell, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-ethoxy-1-methoxybenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of 4-Bromo-2-ethoxy-1-methoxybenzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression . The activity and function of 4-Bromo-2-ethoxy-1-methoxybenzene are closely linked to its subcellular localization, as it determines the specific biomolecules it interacts with.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-ethoxy-1-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-ethoxy-1-methoxybenzene may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Bromo-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ethoxy and methoxy groups can undergo oxidation or reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ethoxy group to a carboxylic acid.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonic, or other substituted benzene derivatives.
Nucleophilic Substitution: Products include various ethers or amines, depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
4-Bromo-2-ethoxyanisole: Similar structure but lacks the methoxy group.
3-Ethoxy-4-methoxybromobenzene: Similar structure but with different substitution pattern.
4-Bromoanisole: Similar structure but lacks the ethoxy group.
Uniqueness
4-Bromo-2-ethoxy-1-methoxybenzene is unique due to the specific combination of bromine, ethoxy, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
4-bromo-2-ethoxy-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVUIQBSPEWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617906 | |
| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52849-52-2 | |
| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


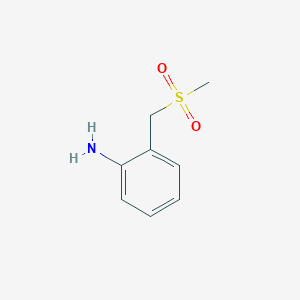
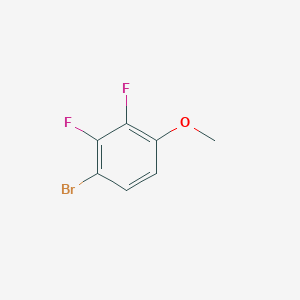
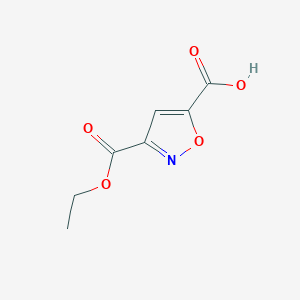
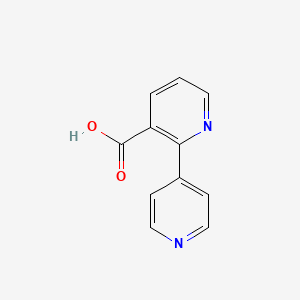
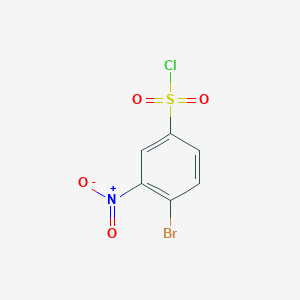
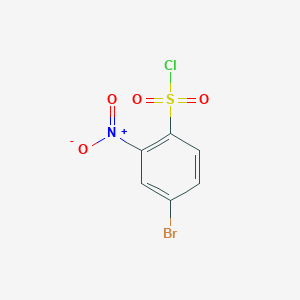

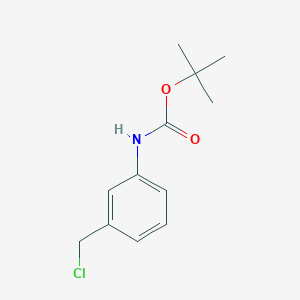
![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)
